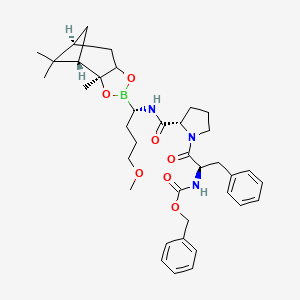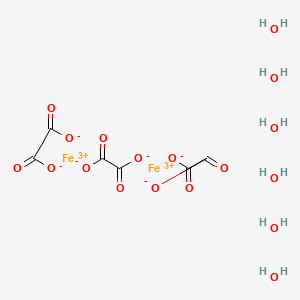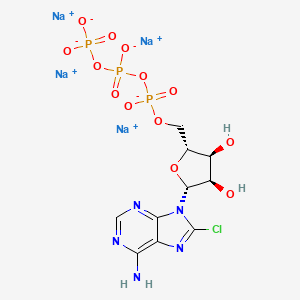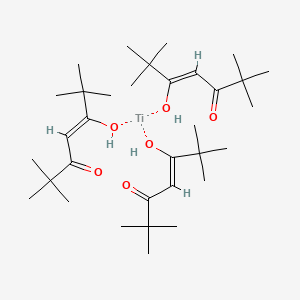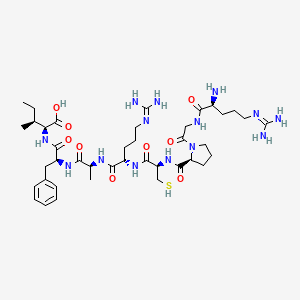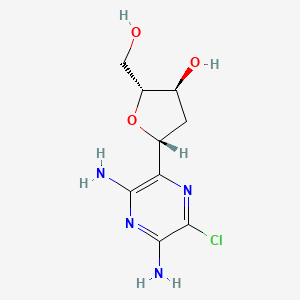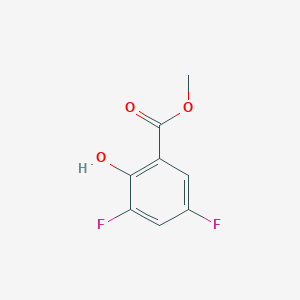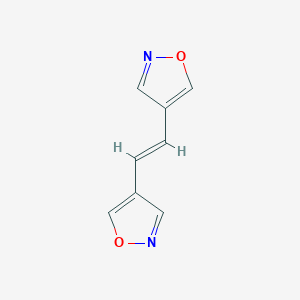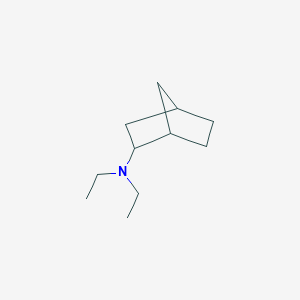![molecular formula C17H16N4 B1143102 4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide CAS No. 174280-29-6](/img/structure/B1143102.png)
4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions starting from basic cyclohexanone derivatives, as seen in the synthesis of methyl-2,4-bis(cyclohexane)dispiro-1,2,3,4,4a,5,6,7-octahydro-(1H,3H)-quinazoline-8-carbodithioate from cyclohexanone and carbon disulfide, characterized by spectroscopic methods (Contreras et al., 2001).
科学的研究の応用
Structural Studies and Non-Linear Optical Materials
The crystal structure of a series of organic compounds, including "4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide," was determined through X-ray crystallography. These compounds exhibited quinoidal characteristics and predominantly zwitterionic ground state character, suggesting high dipole moments and negative solvatochromism. This structural insight underlines their potential in non-linear optical material applications due to their significant dipole moments and solvatochromic behavior Cole et al., 1997.
Photoluminescent Materials
Another application area is in photoluminescent materials, where cyano-substituted oligo(p-phenylene vinylene) derivatives, related to the core structure of "4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide," were used as built-in deformation sensors in thermoplastic polyurethanes (TPUs). These compounds could reversibly change their photoluminescence color upon applied strain, indicating their utility in developing self-assessing elastomers Crenshaw & Weder, 2006.
Electropolymerization and Conductive Films
The electropolymerization of derivatives structurally related to "4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide" has been studied for the synthesis of conductive films. These studies have revealed that such compounds can form polyviologen films through electropolymerization, which exhibit electrochromic properties, changing color upon electrochemical redox reactions. This property is crucial for the development of smart coatings and electrochromic devices Saika et al., 1993.
Anticancer Agents
A related area of research has focused on compounds with structural motifs similar to "4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide" for potential applications as cytotoxic and anticancer agents. These studies have synthesized derivatives and evaluated their cytotoxicity toward various cancer cell lines, suggesting the potential of these compounds in cancer therapy Dimmock et al., 1998.
特性
IUPAC Name |
2-[4-[1-cyano-3-(diethylamino)prop-2-enylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-3-21(4-2)10-9-16(11-18)14-5-7-15(8-6-14)17(12-19)13-20/h5-10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURNBIJGNBABLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=CC(=C1C=CC(=C(C#N)C#N)C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

